1-((1-(1-(3-(trifluoromethoxy)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
This compound is a heterocyclic small molecule featuring a central azetidine-triazolyl-pyrrolidinone scaffold. Its structure includes a 3-(trifluoromethoxy)benzoyl group attached to the azetidine ring, which likely enhances lipophilicity and metabolic stability compared to simpler alkyl or aryl substituents . The synthesis of such compounds typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to regioselectively form the 1,2,3-triazole core .
Properties
IUPAC Name |
1-[[1-[1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O3/c19-18(20,21)29-15-4-1-3-12(7-15)17(28)25-10-14(11-25)26-9-13(22-23-26)8-24-6-2-5-16(24)27/h1,3-4,7,9,14H,2,5-6,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNCXFOLUMRFHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=CC=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(1-(3-(trifluoromethoxy)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a trifluoromethoxy group, which is known to enhance the lipophilicity and biological activity of compounds. The presence of azetidine and triazole rings further contributes to its pharmacological profile.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research suggests that compounds with similar structures exhibit significant anticancer properties. For instance, Mannich bases, which share structural characteristics with our compound, have been reported to show cytotoxic effects against various cancer cell lines. In a study on Mannich bases, derivatives were found to be 2.1 to 4.2 times more cytotoxic than standard chemotherapy agents like 5-fluorouracil against hepatoma cells . The specific mechanisms often involve the inhibition of DNA topoisomerase I and other cellular pathways critical for cancer cell proliferation.
Antimicrobial Properties
The compound may also possess antimicrobial activity. Similar triazole derivatives have been documented for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis .
Anti-inflammatory Effects
Compounds containing pyrrolidine rings have shown promise in reducing inflammation. The anti-inflammatory activity is typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
The exact mechanism of action for this compound remains to be fully elucidated. However, based on related compounds:
- DNA Intercalation : Some derivatives are known to intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
Case Studies
Several studies have investigated the biological activities of structurally related compounds:
- Anticancer Study : A recent study evaluated a series of azetidine derivatives for their anticancer activity against various human cancer cell lines. Compounds similar in structure exhibited IC50 values lower than 10 μM against colon cancer cells .
- Antimicrobial Evaluation : Triazole derivatives were tested against multiple bacterial strains, demonstrating significant inhibition zones compared to control groups, indicating potential as antibiotic agents .
Summary Table of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The trifluoromethoxy group in the target compound likely confers higher lipophilicity compared to the sulfonyl or acryloyl substituents, favoring blood-brain barrier penetration or interaction with lipophilic targets .
- Synthetic Accessibility : All analogs utilize CuAAC for triazole formation, ensuring regioselectivity and modularity in substituent introduction .
Compounds with Alternative Heterocyclic Cores
Several compounds in the evidence feature pyrrolidinone or related motifs but diverge in core heterocycles, highlighting the impact of scaffold variation:
Key Observations :
- Triazine vs.
- Oxadiazole vs. Benzimidazole : Oxadiazoles () are less basic than benzimidazoles (), which could influence solubility and target engagement.
Q & A
Q. How can the synthesis of this compound be optimized using click chemistry?
Methodological Answer: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for forming the 1,2,3-triazole core. Key steps include:
- Azide Preparation: React a propargyl-containing azetidine intermediate with sodium azide under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate) to generate the azide .
- Cycloaddition: Use CuSO₄·5H₂O (5 mol%) with sodium ascorbate (10 mol%) in THF/H₂O (1:1) at 50°C for 16 hours to couple the azide with a terminal alkyne (e.g., a pyrrolidin-2-one derivative) .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via LCMS (>95%) .
Example Reaction Table:
Q. What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify protons and carbons in the azetidine (δ ~3.5–4.0 ppm for N-CH₂), triazole (δ ~7.5–8.5 ppm), and trifluoromethoxy (δ ~120 ppm in ¹³C) moieties .
- X-ray Crystallography: Resolve molecular geometry using SHELXL for refinement. For flexible regions (e.g., the azetidine ring), collect high-resolution data (≤1.0 Å) and apply restraints to thermal parameters .
- LCMS/HRMS: Confirm molecular ion ([M+H]⁺) and rule out impurities. Use electrospray ionization (ESI) in positive mode .
Q. How can reaction yields for multi-step syntheses be improved?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduce reaction times for azetidine ring formation (e.g., 150°C for 20 hours → 30 minutes under microwave irradiation) .
- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) for SN2 reactions involving azetidine intermediates. For acid-sensitive steps, switch to dichloromethane .
- Workup Strategies: For CuAAC, extract residual copper with EDTA washes and dry organic layers over MgSO₄ to prevent hydrolysis .
Advanced Questions
Q. How can crystallographic challenges (e.g., disorder in the azetidine ring) be addressed?
Methodological Answer:
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. For twinned crystals, apply the TWIN law in SHELXL .
- Refinement Strategies: In SHELXL, use PART and EADP commands to model disorder. Restrain bond lengths (AFIX 66) and anisotropic displacement parameters (ISOR) .
- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 values <5% .
Q. How should data contradictions between NMR and crystallography be resolved?
Methodological Answer:
- Dynamic Effects: If NMR shows averaged signals (e.g., for a flexible trifluoromethoxy group), perform variable-temperature NMR (-40°C to 80°C) to detect conformational freezing .
- DFT Calculations: Optimize the gas-phase structure using B3LYP/6-31G(d) and compare bond angles/distances with crystallographic data. Use Gaussian09 for electrostatic potential mapping .
- Complementary Techniques: Validate via IR (C=O stretch ~1700 cm⁻¹) and mass spectrometry (HRMS accuracy <2 ppm) .
Q. What computational methods predict the compound’s biological target interactions?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with FFAR1/FFAR4 crystal structures (PDB: 4PHU). Apply Lamarckian GA for ligand flexibility and score binding poses with AMBER force fields .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the triazole-azetidine hinge region. Analyze RMSD (<2.0 Å) and hydrogen bonds with residues (e.g., Arg183 in FFAR1) .
- Pharmacophore Modeling: Map electrostatic (trifluoromethoxy) and hydrophobic (pyrrolidinone) features using Schrödinger’s Phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
